molecular formula C17H18N2O2 B604739 4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol CAS No. 874592-14-0

4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol

Cat. No.: B604739
CAS No.: 874592-14-0
M. Wt: 282.34g/mol
InChI Key: YZTPEURXKIGGQF-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol is a heterocyclic compound featuring a benzoxazole core fused with a phenolic ring. The benzoxazole moiety is substituted at position 5 with a propan-2-yl (isopropyl) group, while the phenolic ring contains an amino (-NH₂) group at position 4 and a methyl (-CH₃) group at position 2. This structure combines electron-donating (amino, methyl) and hydrophobic (isopropyl) substituents, which influence its physicochemical properties, including solubility, reactivity, and intermolecular interactions. Such compounds are often studied for applications in materials science, pharmaceuticals, and catalysis due to their tunable electronic and steric profiles .

Properties

IUPAC Name

4-amino-2-methyl-6-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-9(2)11-4-5-15-14(7-11)19-17(21-15)13-8-12(18)6-10(3)16(13)20/h4-9,20H,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTPEURXKIGGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC(=C3)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the benzoxazole ring, followed by functionalization to introduce the amino and phenol groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the phenol group to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to alter the amino group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the benzoxazole or phenol rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 4-amino derivatives exhibit promising anticancer properties. For instance, studies have shown that benzoxazole derivatives can inhibit the growth of various cancer cell lines. The structural features of 4-amino compounds allow them to interact with biological targets effectively, leading to apoptosis in cancer cells. Preliminary studies suggest that modifications in the benzoxazole structure enhance anticancer activity by increasing binding affinity to target proteins involved in tumor growth and survival .

Acetylcholinesterase Inhibition

Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function. Molecular docking studies have demonstrated that these compounds can effectively bind to the active site of AChE, suggesting a mechanism for their neuroprotective effects .

Case Study 1: Anticancer Activity

A recent study synthesized a series of benzoxazole derivatives and tested them against multiple cancer cell lines. The results indicated that certain derivatives exhibited over 70% inhibition against leukemia and CNS cancer cell lines, showcasing the potential of these compounds as anticancer agents .

Case Study 2: Neuroprotective Effects

In vitro assays demonstrated that specific derivatives of benzoxazole significantly inhibited AChE activity. The most potent compound showed an IC50 value of 2.7 µM, indicating strong potential for development as a treatment for Alzheimer's disease .

Mechanism of Action

The mechanism by which 4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol

  • Structural Differences : The benzoxazole ring in this compound is substituted with dimethyl groups at positions 5 and 6, compared to the single isopropyl group at position 5 in the target compound .
  • Electronic Effects: Methyl groups are weaker electron donors than isopropyl, altering the electron density distribution on the benzoxazole ring. Hydrogen Bonding: Both compounds retain the phenolic -OH and amino groups, enabling similar hydrogen-bonding capabilities .

2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole

  • Core Heterocycle : Replaces benzoxazole with benzothiazole (sulfur instead of oxygen) .
  • Substituents : Features a methoxyphenyl group and pyrazoline ring, absent in the target compound.
  • Reactivity: The methoxy group (-OCH₃) may enhance oxidative stability compared to the amino group (-NH₂) in the target compound .

Phenolic Derivatives from BPA Degradation

4-Isopropenylphenol and 4-Isopropylphenol

  • Structural Differences: Lack the benzoxazole core and amino group but share the isopropyl/isopropenyl substituent on the phenolic ring .
  • Impact on Properties :
    • Hydrophobicity : The isopropyl group increases lipophilicity, similar to the target compound.
    • Reactivity : Absence of the benzoxazole ring reduces conjugation and thermal stability. These compounds are transient intermediates in degradation pathways, unlike the more stable target compound .

Substituent-Driven Functional Comparisons

Compound Core Structure Key Substituents Hydrogen Bonding Lipophilicity (LogP)* Thermal Stability
Target Compound Benzoxazole-phenol -NH₂, -CH₃, -C₃H₇ High (-OH, -NH₂) Moderate-High High
4-Amino-2-(5,6-dimethyl-benzooxazol) Benzoxazole-phenol -NH₂, -CH₃, -CH₃ (dimethyl) High (-OH, -NH₂) Moderate Moderate
2-[5-(4-Methoxyphenyl)-...benzothiazole Benzothiazole -OCH₃, pyrazoline Moderate (-OCH₃) Low-Moderate Moderate
4-Isopropenylphenol Phenol -C₃H₅ (isopropenyl) Low (-OH only) High Low

*Estimated based on substituent contributions.

Analytical and Computational Insights

  • Crystallography : Tools like SHELX and ORTEP-3 are critical for resolving structural differences, such as the isopropyl group’s spatial arrangement in the target compound versus dimethyl groups in analogues .
  • Electronic Properties: Multiwfn analysis reveals that the amino group in the target compound enhances electron density on the phenolic ring, facilitating stronger intermolecular interactions compared to methoxy-substituted derivatives .
  • Hydrogen-Bonding Networks: The target compound’s -NH₂ and -OH groups enable complex graph-set patterns (e.g., R₂²(8) motifs), unlike compounds with fewer H-bond donors .

Biological Activity

The compound 4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol is a derivative of benzoxazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N2O3C_{15}H_{20}N_{2}O_{3} with a molecular weight of approximately 276.34 g/mol. The structure includes an amino group, a methyl group, and a benzoxazole moiety, which contribute to its biological properties.

Antimicrobial Activity

Benzoxazole derivatives have been reported to exhibit significant antimicrobial activity. In studies involving various bacterial strains, including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), certain benzoxazole derivatives demonstrated selective antibacterial effects. The minimal inhibitory concentrations (MIC) for these compounds were evaluated, revealing that some exhibited potent activity against Gram-positive bacteria while showing limited effects on Gram-negative strains .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
Compound ABacillus subtilis50
Compound BEscherichia coli>100
Compound CCandida albicans25

Anticancer Activity

Research has indicated that benzoxazole derivatives possess cytotoxic properties against various cancer cell lines. For instance, studies have shown that compounds similar to 4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol exhibit selective toxicity towards cancer cells while sparing normal cells. Specific cell lines tested include:

  • MCF-7 (breast cancer)
  • HCT-116 (colorectal cancer)
  • A549 (lung cancer)

These compounds often induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspases .

Table 2: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF-712.5
Compound BHCT-1168.0
Compound CA54915.0

Structure–Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is often influenced by their structural features. Modifications in the substituents on the benzoxazole ring can enhance or diminish their activity. For instance, the presence of electron-donating groups has been associated with increased antibacterial and anticancer potency .

Case Studies

  • Antibacterial Screening : A study screened a series of benzoxazole derivatives for antibacterial activity against standard strains. The results indicated that compounds with specific substitutions showed enhanced activity against Bacillus subtilis, suggesting a potential for further development as antibiotic agents .
  • Cytotoxic Evaluation : In another study, several benzoxazole derivatives were tested for cytotoxicity against human cancer cell lines. Compounds exhibiting low IC50 values were identified as promising candidates for anticancer drug development .

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